Hexyl crotonate (CAS 19089-92-0) is an α,β-unsaturated fatty acid ester characterized by a six-carbon alkyl chain attached to a reactive crotonate (2-butenoate) core. In industrial and laboratory procurement, it is primarily valued for its dual functionality: the reactive trans-double bond participates in copolymerizations and stereoselective additions, while the hexyl tail imparts substantial lipophilicity and internal plasticizing properties. Compared to shorter-chain analogs, hexyl crotonate offers lower volatility, enhanced organic phase solubility, and the ability to internally plasticize polymer networks, making it a critical intermediate in the synthesis of low-viscosity resins, highly extractable chiral building blocks, and long-lasting fragrance formulations [1].
Substituting hexyl crotonate with more common short-chain esters like methyl or ethyl crotonate frequently leads to process failures in both synthesis and formulation. In asymmetric dihydroxylation workflows, short-chain crotonates produce highly water-soluble diols that resist organic extraction, resulting in severe yield losses during aqueous workup [1]. In polymer chemistry, replacing hexyl crotonate with lower alkyl crotonates fails to provide the necessary internal hydrophobicity, leading to unmanageably high solution viscosities in alkali-soluble resins [2]. Furthermore, in fragrance and cosmetic applications, shorter-chain analogs act as fleeting top notes that evaporate prematurely, failing to provide the fixative properties inherent to the C6-chain of hexyl crotonate [3].
In the synthesis of alkali-soluble resins for coatings, incorporating hexyl crotonate as a comonomer drastically reduces the viscosity of the resulting polymer solution compared to standard binary copolymers. Quantitative data demonstrates that a 20 wt% ammonia-alkaline solution of a standard vinyl acetate/crotonic acid (94/6) copolymer exhibits a highly viscous profile of 20,000–25,000 cps. In contrast, substituting a portion of the vinyl acetate with a higher alkyl crotonate (such as 10% hexyl or octyl crotonate) drops the solution viscosity to approximately 150 cps under identical conditions [1].
| Evidence Dimension | Polymer solution viscosity (20 wt% in aqueous ammonia at 30°C) |
| Target Compound Data | ~150 cps (with 10% higher alkyl crotonate comonomer) |
| Comparator Or Baseline | 20,000–25,000 cps (Baseline VAC/CA binary copolymer) |
| Quantified Difference | >99% reduction in solution viscosity |
| Conditions | Emulsion polymerization followed by dissolution in 5% aqueous ammonia |
Enables the formulation of high-solids, low-viscosity coatings that improve flow, leveling, and final film glossiness without requiring excessive solvent dilution.
When synthesizing chiral syn-2,3-dihydroxybutyrate derivatives via Sharpless asymmetric dihydroxylation, the choice of crotonate ester dictates the ease of downstream product isolation. Dihydroxylation of trans-methyl crotonate yields only 45% due to the extreme water solubility of the resulting diol, which resists organic extraction. By utilizing trans-n-hexyl crotonate, the added lipophilicity of the C6 chain dramatically improves phase partitioning, increasing the isolated product yield to 88% using standard ethyl acetate extraction without requiring massive solvent volumes or chromatography [1].
| Evidence Dimension | Isolated yield of dihydroxylated product |
| Target Compound Data | 88% yield (using hexyl crotonate) |
| Comparator Or Baseline | 45% yield (using methyl crotonate) |
| Quantified Difference | Nearly 2-fold increase in isolated yield |
| Conditions | Sharpless dihydroxylation (K2OsO4, (DHQ)2PHAL, K3Fe(CN)6) followed by standard aqueous/organic extraction |
Eliminates the need for complex, solvent-intensive extraction protocols, making the synthesis of chiral diol building blocks industrially scalable.
In formulation chemistry, hexyl crotonate provides a significantly more stable evaporation profile compared to its shorter-chain analogs. While ethyl crotonate acts as a highly volatile solvent with a boiling point of approximately 138°C, hexyl crotonate exhibits a much higher boiling point of 210–220°C and a correspondingly low vapor pressure [1]. This reduced volatility allows it to function as an effective fixative, anchoring target molecules deeper into the formulation's dry-down phase rather than flashing off prematurely [1].
| Evidence Dimension | Boiling point and volatility |
| Target Compound Data | BP ~210–220°C |
| Comparator Or Baseline | BP ~138°C (Ethyl crotonate) |
| Quantified Difference | >70°C increase in boiling point |
| Conditions | Standard atmospheric pressure (101.3 kPa) |
Prevents premature evaporation of critical aroma or active compounds, ensuring longer-lasting profiles in consumer and industrial products.
Hexyl crotonate is the preferred comonomer when formulating vinyl acetate terpolymers for paper coatings and adhesives. Its inclusion directly addresses the high-viscosity limitations of standard binary copolymers, allowing manufacturers to achieve high-solids formulations that maintain excellent flow, leveling, and final film glossiness without excessive solvent dilution [1].
In asymmetric synthesis workflows, hexyl crotonate serves as an optimal lipophilic precursor for Sharpless asymmetric dihydroxylation. The C6 alkyl chain ensures that the resulting syn-2,3-dihydroxybutyrate derivatives can be efficiently extracted into organic solvents, bypassing the severe yield losses and complex purification steps associated with highly water-soluble methyl or ethyl crotonate derivatives [2].
Due to its elevated boiling point and low vapor pressure compared to short-chain crotonates, hexyl crotonate is highly effective as a fixative in cosmetics and household products. It anchors green and fruity aroma profiles deeper into the product's dry-down phase, ensuring long-lasting scent retention rather than rapid evaporation [3].
Irritant